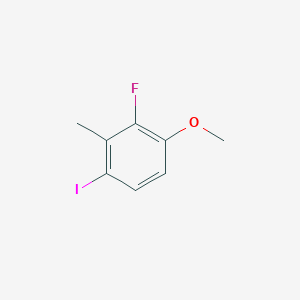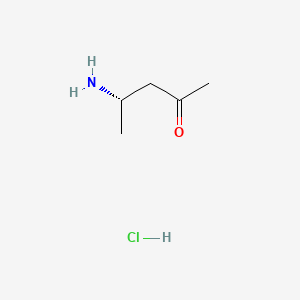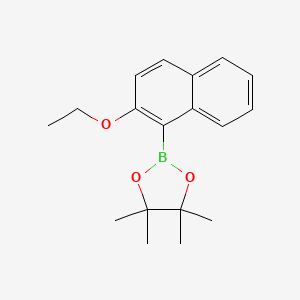
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methoxymethoxy groups, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene typically involves the chlorination of 2-(methoxymethoxy)-3,5-dimethylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene derivatives.
Oxidation: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzaldehyde or 2-(methoxymethoxy)-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and methoxymethoxy groups play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy and methyl groups.
2-Chloroanisole: Contains a chlorine atom and a methoxy group but lacks the methoxymethoxy and methyl groups.
1-Chloro-2-methoxyethane: Contains a chlorine atom and a methoxy group but lacks the benzene ring and methyl groups
Uniqueness
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is unique due to the presence of both methoxymethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H13ClO2 |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
1-chloro-2-(methoxymethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
GSHYETSGAPFXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)OCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)
![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)





![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)

